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N-formyl serine

Peptide deformylase Enzyme kinetics Antibacterial drug discovery

N-Formyl serine (CAS 57274-55-2; molecular formula C₄H₇NO₄; molecular weight 133.10 g/mol) is an N-acylated amino acid derivative in which the α-amino group of serine is blocked by a formyl (–CHO) moiety. This modification neutralizes the primary amine charge at physiological pH and alters hydrogen-bonding capacity compared to free serine.

Molecular Formula C4H7NO4
Molecular Weight 133.10 g/mol
Cat. No. B8459338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-formyl serine
Molecular FormulaC4H7NO4
Molecular Weight133.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC=O)O
InChIInChI=1S/C4H7NO4/c6-1-3(4(8)9)5-2-7/h2-3,6H,1H2,(H,5,7)(H,8,9)/t3-/m0/s1
InChIKeyUAROCWWNIPLGMK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl Serine for Biochemical Research: Compound Class, Properties, and Procurement Considerations


N-Formyl serine (CAS 57274-55-2; molecular formula C₄H₇NO₄; molecular weight 133.10 g/mol) is an N-acylated amino acid derivative in which the α-amino group of serine is blocked by a formyl (–CHO) moiety [1]. This modification neutralizes the primary amine charge at physiological pH and alters hydrogen-bonding capacity compared to free serine [1]. The compound serves as a protected amino acid building block in peptide synthesis, a model system for studying N-terminal protein processing, and a substrate for peptide deformylase (PDF) enzymatic assays [2]. Its polar side-chain hydroxyl group distinguishes it from simpler N-formyl amino acids such as N-formyl glycine and N-formyl alanine, imparting unique conformational preferences and solubility characteristics that are critical for experimental design in both chemical biology and enzymology [1][3].

Why N-Formyl Serine Cannot Be Replaced by N-Acetyl Serine, Free Serine, or Simpler N-Formyl Amino Acids


The N-formyl group on serine confers both biological recognition properties and chemical reactivity that are absent in closely related analogs. In peptide deformylase (PDF) assays, the polar serine side chain at the P2′ position (as in the tripeptide substrate N-formyl-Met-Ala-Ser) yields catalytic efficiencies that differ from those obtained with hydrophobic amino acid replacements by two to five orders of magnitude, directly affecting assay sensitivity and inhibitor screening results [1][2]. Furthermore, N-formyl peptides retain the capacity to activate human neutrophils (chemotaxis, superoxide anion production, and lysozyme release), whereas the corresponding N-acetyl peptides are essentially inactive in these functional responses, despite being isosteric [3]. In peptide synthesis, the formyl protecting group offers distinct lability compared to acetyl: it can be removed under milder hydrolytic conditions, enabling sequential deprotection strategies that are not feasible with the more acid-stable acetyl group [4]. Substituting N-formyl serine with free serine eliminates these advantages entirely, as the unprotected amino group cannot mimic the N-terminal formylated state required for PDF substrate recognition or formyl peptide receptor engagement. The quantitative evidence below substantiates why researchers and procurement specialists must specify N-formyl serine rather than assume interchangeability with its closest structural analogs.

N-Formyl Serine: Quantitative Differentiation Evidence Against Closest Analogs


Peptide Deformylase Catalytic Efficiency: N-Formyl-Met-Ala-Ser Tripeptide as a Universal PDF Substrate

N-Formyl-Met-Ala-Ser (fMAS), in which the C-terminal serine residue bears the polar hydroxyl group characteristic of N-formyl serine, is the model substrate used to characterize peptide deformylase activity across bacterial species. The catalytic efficiency (kcat/Km) of PDF on fMAS ranges from 1.2 × 10⁴ M⁻¹s⁻¹ (Thermus thermophilus) to 25 × 10⁴ M⁻¹s⁻¹ (Bacillus stearothermophilus), with the Escherichia coli enzyme showing an intermediate value of 5.4 × 10⁴ M⁻¹s⁻¹ [1]. These values are two to three orders of magnitude higher than those obtained with zinc-bound PDF (kcat/Km ≈ 80 M⁻¹s⁻¹ for the E. coli enzyme), demonstrating the critical role of the metal cofactor [1]. More broadly, the substrate specificity profiling of E. coli PDF reveals that substrates with polar amino acid side chains (such as serine) at the P1′ position exhibit catalytic efficiencies two to five orders of magnitude lower than those with bulky hydrophobic side chains, placing N-formyl serine-containing substrates in a distinct kinetic class compared to N-formyl methionine- or norleucine-containing analogs [2]. This kinetic differentiation is essential for assay design: researchers screening PDF inhibitors must select the appropriate substrate sequence (e.g., fMAS vs. fM-norleucine-Ala) based on the desired sensitivity window, as the choice directly impacts the measurable IC₅₀ of test compounds. For instance, inhibitor IC₅₀ values determined with fMAS as substrate are typically in the range of 20–30 nM for potent PDF inhibitors such as actinonin analogs [3].

Peptide deformylase Enzyme kinetics Antibacterial drug discovery

N-Formyl vs. N-Acetyl: Functional Dichotomy in Human Neutrophil Activation

A systematic head-to-head comparison of N-formyl- and N-acetyl-oligopeptides demonstrated that the N-formyl group is indispensable for eliciting the full repertoire of neutrophil effector functions. N-formyl peptides trigger dose-dependent superoxide anion (O₂⁻) production and lysozyme release, in addition to chemotaxis, whereas their N-acetyl counterparts exhibit only residual chemotactic activity and fail to induce either superoxide generation or degranulation [1]. This functional dichotomy is consistent across multiple peptide sequences: in a separate study, formyl peptides derived from the calpain small subunit N-terminal sequence induced superoxide generation and elastase/myeloperoxidase release, while the corresponding acetyl peptides were entirely devoid of these activities [2]. The structural basis for this difference lies in the formyl group's capacity to engage the formyl peptide receptor (FPR) binding pocket, where the smaller formyl moiety (–CHO, van der Waals volume ≈ 18 ų) fits into a sterically constrained site that cannot accommodate the bulkier acetyl group (–COCH₃, van der Waals volume ≈ 35 ų). This receptor-level discrimination means that N-acetyl serine derivatives cannot substitute for N-formyl serine in any assay or application involving FPR-mediated signaling, including neutrophil migration, respiratory burst, or granule enzyme secretion studies.

Neutrophil biology Chemotaxis Formyl peptide receptor

Conformational Preferences: N-Formyl Serine Dipeptide Models Adopt β-Turn Structures Not Observed with Glycine or Alanine Analogs

A comprehensive DFT conformational analysis of N-formyl-L-serine-L-alanine-NH₂ (For–Ser–Ala–NH₂) identified 87 stable conformers out of 243 possible geometries, with migration of unstable conformers to more stable configurations revealing a strong preference for β-turn structures [1]. The most stable conformer, designated γL+γD, resides in the β-turn region of the Ramachandran map and is stabilized by three intramolecular hydrogen bonds [1]. In the D-enantiomeric counterpart (N-formyl-D-serine-D-alanine-NH₂), 87 stable conformers were similarly located, with the most stable conformer (γD-γL) also adopting a β-turn geometry stabilized by three hydrogen bonds, and UV-Vis/NBO analysis revealing five main electronic transition bands derived from n→π* transitions within the alanine moiety [2]. This contrasts sharply with N-formyl glycine-containing dipeptides, which exhibit greater conformational flexibility due to the absence of the Cβ substituent, and with N-formyl alanine dipeptides, which lack the side-chain hydroxyl-mediated hydrogen bonding that stabilizes the β-turn in serine-containing models. The Ramachandran map constraints imposed by the serine hydroxyl group thus restrict the accessible conformational space of N-formyl serine-containing peptides compared to their glycine or alanine counterparts, a property that is leveraged in peptide design for controlling secondary structure nucleation.

Conformational analysis Density functional theory Peptide design

Aqueous Solubility of N-Formyl Serine: Practical Handling Advantage Over Less Polar N-Formyl Amino Acids

N-Formyl-DL-serine exhibits aqueous solubility of at least 25 mg/mL (equivalent to approximately 188 mM based on molecular weight 133.10 g/mol), and solubility in DMSO of at least 50 mM [1]. This high aqueous solubility is attributable to the polar serine side-chain hydroxyl group and contrasts with the lower aqueous solubility of less polar N-formyl amino acids such as N-formyl alanine or N-formyl methionine. For comparison, the parent amino acid L-serine has an aqueous solubility of approximately 50 mg/mL at 25°C, indicating that N-formylation reduces solubility by roughly half but still maintains high water compatibility suitable for biochemical assay preparation without the need for organic co-solvents [2]. The high solubility facilitates preparation of concentrated stock solutions for enzymatic assays (e.g., peptide deformylase screens at substrate concentrations up to several mM), solid-phase peptide synthesis coupling reactions, and NMR sample preparation where concentrations of 10–50 mM are typically required for adequate signal-to-noise ratios in ¹H-¹⁵N HSQC experiments.

Solubility Formulation Amino acid derivatives

NMR Chemical Shielding: N-Formyl-Serinamide as a Calibrated Model for Polar Side-Chain Peptide Resonance Assignment

N-Formyl-serinamide (For-L-Ser-NH₂) has been established as the reference model compound for polar side-chain-containing peptides in NMR chemical shielding studies. Ab initio quantum chemical calculations of ¹³C NMR shielding tensors for the Cα and Cβ nuclei in N-formyl-serinamide provide chemical shift–structure correlations that are distinct from those derived from N-formyl-glycinamide and N-formyl-alaninamide models [1][2]. Specifically, the serine hydroxyl group introduces through-space shielding effects on the backbone Cα nucleus that depend on the χ₁ side-chain torsion angle, with calculated ¹³Cα chemical shift variations of up to 2–3 ppm between the g⁺, g⁻, and trans rotameric states [1]. These rotamer-dependent shielding effects are absent in N-formyl glycine (no Cβ) and are quantitatively different from those in N-formyl alanine (Cβ methyl vs. Cβ hydroxymethyl), making N-formyl-serinamide an indispensable model for calibrating chemical shift-based secondary structure prediction algorithms such as TALOS+ and SHIFTX2 for serine-containing sequences. The experimentally validated NMR parameters (¹H, ¹³C, and ¹⁵N chemical shifts in aqueous solution) serve as a benchmark for computational protein NMR structure determination pipelines [1].

NMR spectroscopy Chemical shift prediction Structural biology

N-Formyl Serine: High-Impact Application Scenarios Supported by Quantitative Evidence


Peptide Deformylase Inhibitor Screening and Antibacterial Drug Discovery

N-Formyl-Met-Ala-Ser (fMAS), incorporating the serine residue characteristic of N-formyl serine, is the established substrate for PDF enzymatic assays used in antibacterial drug discovery. With kcat/Km values spanning 1.2–25 × 10⁴ M⁻¹s⁻¹ across bacterial species [1] and inhibitor IC₅₀ values typically falling in the 20–30 nM range [2], fMAS provides a standardized kinetic framework for benchmarking PDF inhibitor potency. The polar serine side chain ensures that the substrate's kinetic profile reflects the enzyme's native processing requirements while avoiding the excessively high turnover rates that would compress the dynamic range of inhibitor screening assays. Procurement of high-purity N-formyl serine (≥95%) is essential for synthesizing fMAS and related substrate analogs used in high-throughput PDF inhibitor screens targeting Gram-positive and Gram-negative pathogens including Staphylococcus aureus and Escherichia coli.

Formyl Peptide Receptor Pharmacology and Neutrophil Activation Studies

The N-formyl group on serine-containing peptides is a strict structural requirement for FPR engagement and downstream neutrophil activation, as N-acetyl analogs are functionally inert across superoxide production and degranulation readouts [3][4]. Researchers investigating FPR1/FPR2 signaling, chemotaxis, or innate immune recognition of bacterial N-formyl peptides must use N-formyl serine building blocks to construct biologically active peptide probes. The quantitative functional distinction between N-formyl and N-acetyl derivatives—complete absence of superoxide and degranulation responses for acetyl peptides—means that substitution with N-acetyl serine would yield false-negative results and invalidate structure-activity relationship conclusions.

β-Turn Nucleation in Designed Peptides and Peptidomimetics

DFT conformational analysis demonstrates that N-formyl serine-alanine dipeptide models preferentially adopt β-turn conformations stabilized by three intramolecular hydrogen bonds, with 87 stable conformers mapped on the Ramachandran surface [5][6]. This β-turn propensity, which is not replicated by N-formyl glycine (excessive flexibility) or N-formyl alanine (lack of hydroxyl-mediated H-bonding), makes N-formyl serine a strategic choice for peptide chemists designing β-turn nucleating sequences. The quantitative conformational constraints (64% of possible conformers migrate to more stable geometries) provide a rational basis for incorporating N-formyl serine at specific positions in synthetic peptides where backbone conformational restriction is desired.

NMR Resonance Assignment and Chemical Shift Prediction for Serine-Containing Proteins

N-Formyl-serinamide serves as the validated model compound for polar side-chain NMR chemical shielding tensor calculations, providing χ₁-dependent ¹³Cα and ¹³Cβ chemical shift reference data used by protein NMR structure determination software [7]. The unique electronegative oxygen environment of the serine side chain produces Cβ shielding that differs by 5–10 ppm from the corresponding alanine model, necessitating serine-specific chemical shift libraries. Structural biology laboratories performing backbone resonance assignment of serine-rich proteins or developing chemical shift-based secondary structure prediction algorithms should procure N-formyl serine to synthesize the For-Ser-NH₂ model for calibration and validation of computational pipelines.

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